(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite
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Overview
Description
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methanesulfonyl group, an indene moiety, and a chlorophenyl-cyclobutyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite involves multiple steps, including the formation of the indene moiety, the introduction of the methanesulfonyl group, and the coupling with the chlorophenyl-cyclobutyl group. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite is studied for its unique structural features and reactivity. It can serve as a building block for synthesizing more complex molecules and exploring new reaction pathways.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure could enable it to bind to specific targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite may have potential therapeutic applications. Researchers may explore its efficacy and safety in treating various diseases, leveraging its unique chemical properties to develop new medications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity
Mechanism of Action
The mechanism of action of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and indene derivatives, such as:
- **(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-fluorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite
- **(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-bromophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite
Uniqueness
The uniqueness of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite lies in its specific stereochemistry and the combination of functional groups
Properties
CAS No. |
877994-49-5 |
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Molecular Formula |
C25H33ClN2O4S2 |
Molecular Weight |
525.1 g/mol |
IUPAC Name |
N-[(1R,2S)-2-[(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]sulfinamoyloxy-2,3-dihydro-1H-inden-1-yl]methanesulfonamide |
InChI |
InChI=1S/C25H33ClN2O4S2/c1-17(2)15-23(25(13-6-14-25)19-9-11-20(26)12-10-19)27-33(29)32-22-16-18-7-4-5-8-21(18)24(22)28-34(3,30)31/h4-5,7-12,17,22-24,27-28H,6,13-16H2,1-3H3/t22-,23+,24+,33+/m0/s1 |
InChI Key |
KWLKVVWARKCOPA-XWMGVVOCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N[S@](=O)O[C@H]3CC4=CC=CC=C4[C@H]3NS(=O)(=O)C |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NS(=O)OC3CC4=CC=CC=C4C3NS(=O)(=O)C |
Origin of Product |
United States |
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